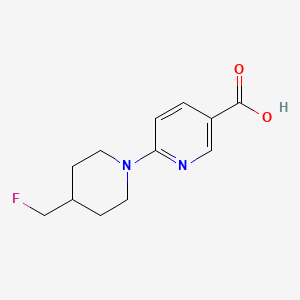
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Vue d'ensemble
Description
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological and metabolic disorders. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinic acid backbone with a fluoromethyl-substituted piperidine moiety. The structural formula can be represented as follows:
The presence of the fluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and receptor binding affinity compared to similar compounds without this modification.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in cholinergic signaling. The fluoromethyl group may enhance binding affinity to specific targets, modulating their activity.
Key Mechanisms:
- Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cognitive function. This inhibition can enhance cholinergic signaling, potentially alleviating cognitive deficits associated with Alzheimer's disease.
- Neuroprotective Effects : In vitro studies indicate that the compound protects neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological activities:
Biological Activities:
- Neuroprotective Effects : Protects neuronal cells from oxidative stress.
- Cholinesterase Inhibition : Enhances cholinergic signaling by inhibiting AChE and BChE.
- Potential Antidiabetic Effects : Similar compounds have shown promise in improving insulin sensitivity and reducing free fatty acid levels, suggesting possible applications in metabolic disorders .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the enhanced biological activity of this compound relative to related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Piperidin-1-yl)-4-oxobutanoic acid | Lacks fluoromethyl group | Lower receptor affinity |
| 4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acid | Contains methyl group | Altered reactivity |
| 6-(4-(Trifluoromethyl)piperidino)nicotinic acid | Contains trifluoromethyl group | Different biological behavior |
The fluoromethyl group's presence is crucial for enhancing the pharmacological profile compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Neuroprotection in Cell Models : A study demonstrated that derivatives of nicotinic acid with similar structures provided significant neuroprotection against oxidative stress in neuronal cell lines.
- Cognitive Enhancement in Animal Models : Animal studies indicated that cholinesterase inhibitors improved memory performance in models of Alzheimer's disease, supporting the potential application of this compound in cognitive disorders.
- Metabolic Effects : Research on related compounds has shown improvements in insulin sensitivity and reductions in plasma free fatty acids, indicating potential benefits for metabolic health .
Propriétés
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSOEMTNMLYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















